molecular formula C19H16N2O3S2 B2904475 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide CAS No. 1421342-27-9

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide

Cat. No.: B2904475
CAS No.: 1421342-27-9
M. Wt: 384.47
InChI Key: FVRASSICSUVZHI-WJDWOHSUSA-N
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Description

2-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide is a rhodanine-based derivative featuring a 4-methoxyphenyl substituent at the 5-position of the thiazolidinone core and an N-phenylacetamide group at the 3-position. The rhodanine scaffold (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) is a privileged structure in medicinal chemistry due to its versatility in hydrogen bonding and π-π interactions, which enhance binding to biological targets . The Z-configuration of the exocyclic double bond at position 5 is critical for maintaining planar geometry, optimizing interactions with hydrophobic pockets in enzymes or receptors .

Properties

IUPAC Name

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-24-15-9-7-13(8-10-15)11-16-18(23)21(19(25)26-16)12-17(22)20-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,22)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRASSICSUVZHI-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of acetic anhydride to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with phenylacetyl chloride to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the phenylacetamide moiety can participate in hydrogen bonding with target proteins.

Comparison with Similar Compounds

Core Modifications

  • Rhodanine vs. Triazole-Thiones : Unlike triazole-thiones (e.g., compounds [7–9] in ), which exhibit tautomerism between thiol and thione forms, the rhodanine core in the target compound lacks such tautomerism due to its fixed 4-oxo-2-thioxo configuration. This structural rigidity may improve target selectivity .
  • Substituent Variations: 5-Position: The 4-methoxyphenyl group in the target compound contrasts with halogenated (e.g., 4-chlorophenyl in ) or hydroxylated (e.g., 4-hydroxy-3-methoxyphenyl in ) substituents. The methoxy group enhances lipophilicity (LogP ~3.5) compared to polar hydroxy groups (LogP ~2.8) .

Stereochemical Considerations

The Z-configuration at the 5-position is conserved in active analogues (e.g., (Z)-5-benzylidene derivatives in ), whereas E-isomers typically show reduced bioactivity due to steric clashes .

Data Table: Key Comparisons

Compound Name Substituents (5-Position) 3-Position Biological Activity (IC₅₀/MIC) Synthesis Method Reference ID
Target Compound 4-Methoxyphenyl N-Phenylacetamide Not reported Knoevenagel + N-alkylation
(Z)-5-Benzylidene-N-(2-methylphenyl)acetamide Benzylidene N-(2-Methylphenyl)acetamide IC₅₀: 15.2 µM (HepG2) Knoevenagel + N-alkylation
5-(4-Chlorophenyl)-furan-rhodanine 4-Chlorophenyl-furan N-Phenylacetamide IC₅₀: 7.0 µM (A549) S-alkylation with α-haloketone
N-(4-Methylphenyl)sulfonamide-rhodanine 4-Hydroxy-3-methoxyphenyl Benzenesulfonamide MIC: 12.5 µg/mL (M. tuberculosis) Sulfonylation

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : 4-Methoxy enhances lipophilicity and metabolic stability compared to hydroxy or halogen substituents.
  • N-Substituents: N-Phenylacetamide balances hydrogen-bond donor/acceptor capacity, whereas bulkier groups (e.g., sulfonamide in ) may limit cell penetration.
  • Stereochemistry : The Z-configuration is essential for maintaining planarity and target engagement .

Biological Activity

The compound 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide is a member of the thiazolidinone family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₃N₃O₄S₂
  • Molecular Weight : 323.39 g/mol
  • CAS Number : 302824-30-2

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown excellent activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several thiazolidinone derivatives against a panel of eight bacterial strains using a microdilution method. The results indicated that these compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.004 mg/mL to 0.045 mg/mL, outperforming standard antibiotics like ampicillin and streptomycin by 10 to 50 times in some cases .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)Sensitive Strain
Compound 80.0040.008Enterobacter cloacae
Compound 110.0150.030Staphylococcus aureus
Compound 120.0110.020Escherichia coli

The most effective compound was identified as compound 8 , which exhibited a remarkable MIC against Enterobacter cloacae and E. coli.

Antifungal Activity

In addition to antibacterial properties, thiazolidinone derivatives have also demonstrated antifungal activity. The compounds were tested against various fungi, with MIC values ranging from 0.004 mg/mL to 0.060 mg/mL.

Table 2: Antifungal Activity of Thiazolidinone Derivatives

CompoundMIC (mg/mL)Sensitive Strain
Compound 150.004Trichoderma viride
Compound 80.006Aspergillus fumigatus

Cytotoxicity Studies

Cytotoxicity assessments were conducted using the MTT assay on normal human lung fibroblast cells (MRC5). The results indicated that while some thiazolidinone derivatives exhibited potent antimicrobial properties, they also showed varying degrees of cytotoxic effects on normal cells.

Table 3: Cytotoxicity of Selected Compounds

CompoundIC50 (µM)
Compound 8>100
Compound 11>50

Molecular docking studies suggest that the antimicrobial activity is likely due to the inhibition of specific bacterial enzymes such as MurB in E. coli. This enzyme is crucial for bacterial cell wall synthesis, making it a prime target for antibiotic development .

Q & A

Q. Variables to optimize :

  • Catalysts : Piperidine (10 mol%) enhances Knoevenagel condensation efficiency .
  • Solvent : DMF increases cyclization rates compared to ethanol .
  • Temperature : Reflux (100°C) for 5–7 h maximizes intermediate formation .
    Monitoring : TLC (hexane:ethyl acetate) and in-situ IR to track reaction progress .

Advanced: How can contradictory bioactivity data across studies be resolved?

Q. Approaches :

  • Structural analogs : Compare activities of derivatives (e.g., 4-ethoxy vs. 4-methoxy substituents) to identify SAR trends .
  • Assay conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa) and solvent (DMSO concentration ≤0.1%) .
  • Solubility : Use co-solvents (e.g., PEG-400) to mitigate false negatives in hydrophobic compounds .

Advanced: How to design analogs with enhanced pharmacokinetic properties?

Q. Strategies :

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the 4-position of the phenyl ring to improve metabolic stability .
  • Prodrug synthesis : Mask the thione group as a disulfide to enhance oral bioavailability .
  • Computational modeling : DFT calculations to predict binding affinity to target proteins (e.g., PPAR-γ) .

Advanced: How stable is the compound under physiological conditions?

Q. Findings :

  • pH stability : Stable at pH 7.4 (t₁/₂ > 24 h) but hydrolyzes in basic conditions (pH > 9) via thione ring opening .
  • Oxidative stress : Susceptible to H₂O₂-mediated sulfoxide formation, requiring antioxidants (e.g., BHT) in formulations .
    Analytical methods : Stability-indicating HPLC (C18 column, acetonitrile:water gradient) .

Advanced: What reaction mechanisms underpin key transformations?

Q. Key steps :

  • Knoevenagel condensation : Base-catalyzed (piperidine) aldol-like reaction forming the benzylidene group .
  • Thiazolidinone cyclization : Nucleophilic attack of sulfur on chloroacetic acid, followed by dehydration .
  • Amide coupling : EDCI activates the carboxyl group, forming a stable O-acylisourea intermediate .

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